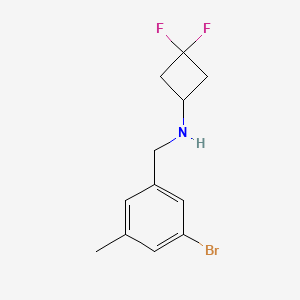

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 3,3-difluoro group and a 3-bromo-5-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile under controlled conditions.

Introduction of the Difluoro Group: The difluoro group can be introduced via a halogenation reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the 3-Bromo-5-methylbenzyl Moiety: The final step involves the nucleophilic substitution reaction where the 3-bromo-5-methylbenzyl group is attached to the cyclobutanamine core using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Azides, thiols

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing difluorocyclobutane moieties exhibit promising anticancer properties. The structural features of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine suggest it may interact with biological targets involved in cancer cell proliferation and survival. Research has shown that similar compounds can inhibit key pathways in tumor growth, making them candidates for further development as anticancer agents.

Neuroprotective Effects

There is emerging evidence that difluorocyclobutane derivatives can offer neuroprotective benefits. This compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress. Such properties are critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Building Block for Drug Development

As a versatile intermediate, this compound can serve as a building block in the synthesis of more complex pharmaceutical compounds. Its unique structural characteristics allow for modifications that can lead to the development of novel therapeutics with enhanced efficacy and selectivity.

Functionalization Reactions

The presence of bromine and difluoromethyl groups in the compound makes it an excellent candidate for functionalization reactions. These reactions can introduce various functional groups that enhance the compound's biological activity or improve its pharmacokinetic properties.

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the formation of new polymeric materials with desirable mechanical and thermal properties.

Coatings and Adhesives

Due to its chemical stability and potential for surface modification, this compound could be explored as an additive in coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine

- N-(3-Chloro-5-methylbenzyl)-3,3-difluorocyclobutanamine

- N-(3-Fluoro-5-methylbenzyl)-3,3-difluorocyclobutanamine

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. Its structure features a cyclobutane moiety and halogen substitutions that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of the ERK1/2 signaling pathway. This pathway plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy. By inhibiting ERK1/2, this compound may reduce abnormal cellular proliferation associated with various cancers.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines (e.g., MCF-7 for breast cancer) .

- Animal Models : In vivo experiments using mouse models showed that administration of the compound led to decreased tumor size and weight, indicating its potential as an effective anticancer agent .

- Mechanistic Studies : Further analysis revealed that the compound effectively downregulates key proteins involved in the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and subsequent inhibition of downstream targets involved in cell cycle progression .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

N-[(3-bromo-5-methylphenyl)methyl]-3,3-difluorocyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF2N/c1-8-2-9(4-10(13)3-8)7-16-11-5-12(14,15)6-11/h2-4,11,16H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHSDWRHSILMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CNC2CC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.